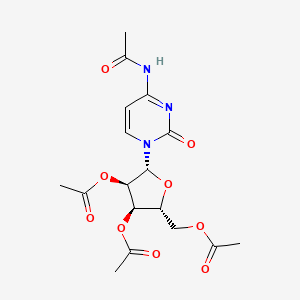

N-Acetylcytidine triacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H21N3O9 |

|---|---|

Molecular Weight |

411.4 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C17H21N3O9/c1-8(21)18-13-5-6-20(17(25)19-13)16-15(28-11(4)24)14(27-10(3)23)12(29-16)7-26-9(2)22/h5-6,12,14-16H,7H2,1-4H3,(H,18,19,21,25)/t12-,14-,15-,16-/m1/s1 |

InChI Key |

SABGQSSAGOWXJK-DTZQCDIJSA-N |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of N Acetylcytidine and Its Derivatives

Chemical Synthesis Methodologies for N-Acetylcytidine and Acetylated Analogs

The chemical synthesis of N-acetylcytidine and its acetylated analogs is a critical process for producing research intermediates and building blocks for oligonucleotide synthesis. These methods often involve carefully controlled reactions to achieve the desired modifications on the cytidine (B196190) molecule.

Synthesis of N-Acetylcytidine Triacetate as a Research Intermediate

This compound, also known as 2',3',5'-O,N⁴-tetraacetylcytidine, serves as a key intermediate in various synthetic pathways. Its preparation typically involves the peracetylation of cytidine. A common method utilizes acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or with sodium acetate (B1210297) at elevated temperatures. tandfonline.com In one procedure, cytidine is treated with acetic anhydride and sodium acetate at 120°C. This reaction leads to the acetylation of the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar, as well as the exocyclic amino group at the N⁴ position of the cytosine base, yielding the tetraacetylated product. tandfonline.com This peracetylated form is often used as a common precursor for the synthesis of other partially acetylated cytidine derivatives through selective deacetylation. tandfonline.comoup.com

For instance, enzymatic hydrolysis of 2',3',5'-O,N⁴-tetraacetylcytidine can be employed to selectively remove acetyl groups. Using different enzymes, specific acetylated derivatives can be obtained. For example, Aspergillus niger lipase (B570770) can be used to produce N⁴-acetylcytidine, while Burkholderia cepacia esterase can yield 2',3'-O,N⁴-triacetylcytidine. tandfonline.comoup.com

Regioselective Derivatization and Protection Strategies for Nucleosides

Achieving regioselectivity in the acylation and protection of nucleosides like cytidine is a significant challenge in organic synthesis due to the presence of multiple hydroxyl groups with similar reactivity. arkat-usa.org Various strategies have been developed to selectively modify specific positions on the ribose sugar and the nucleobase.

One approach involves the direct and controlled acylation of unprotected ribonucleosides. By carefully controlling the amount of acylating agent, such as an acid chloride in pyridine, it is possible to achieve regioselective acylation. arkat-usa.org The 2'-hydroxyl group is generally more acidic and therefore acylates faster than the 3'-hydroxyl group. arkat-usa.org This difference in reactivity allows for the synthesis of derivatives with a free 3'-hydroxyl group.

Enzyme-catalyzed reactions offer a powerful tool for regioselective protection and deprotection under mild conditions. tandfonline.comoup.com Lipases and esterases can selectively hydrolyze acetyl groups from peracetylated nucleosides, providing access to partially protected intermediates that would be difficult to obtain through purely chemical methods. tandfonline.comoup.com For example, the enzymatic deacetylation of 2',3',5'-O,N⁴-tetraacetylcytidine can be controlled to yield specific mono-, di-, or tri-acetylated products. tandfonline.com

Protecting groups are essential for directing reactions to specific sites on the nucleoside. For the synthesis of oligonucleotides, the 5'-hydroxyl group is commonly protected with a dimethoxytrityl (DMT) group, while the 2'-hydroxyl group is protected with groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM). nih.govacs.org The exocyclic amino group of cytidine is typically protected with an acetyl group. nih.gov These protecting groups can be selectively removed at different stages of the synthesis.

Site-Specific Incorporation Techniques for Acetylated Nucleosides into Oligonucleotides

The site-specific incorporation of modified nucleosides, including acetylated ones, into RNA oligonucleotides is crucial for studying their effects on RNA structure and function. nih.gov The primary method for this is solid-phase synthesis using phosphoramidite (B1245037) chemistry. nih.govacs.org

This process requires the synthesis of the corresponding phosphoramidite building block of the modified nucleoside. For N⁴-acetylcytidine, this involves preparing N⁴-acetyl-5'-O-DMT-2'-O-protected-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite. nih.gov This phosphoramidite can then be used in an automated DNA/RNA synthesizer. During each coupling cycle, the phosphoramidite is activated and added to the growing oligonucleotide chain on a solid support. acs.org

Several factors are critical for the successful incorporation of these modified building blocks. The choice of protecting groups for the nucleobase and the 2'-hydroxyl group is important to ensure compatibility with the synthesis and deprotection conditions. acs.org For N⁴-acetylated 3-methylcytidine, it was found that using ammonia (B1221849) for deprotection is necessary to avoid transamination at the N⁴-acylated position, which can occur with methylamine. nih.gov The coupling efficiency of the modified phosphoramidite can also be optimized by adjusting the activator and coupling time. acs.org

Alternative enzymatic approaches for site-specific modification exist, such as using RNA ligases to join a modified oligonucleotide to a larger RNA strand or employing polymerases that can incorporate modified nucleoside triphosphates. nih.govrsc.orgrsc.org However, solid-phase synthesis remains the most versatile method for incorporating a wide variety of modifications at specific positions. nih.gov

Enzymatic Biogenesis of N⁴-Acetylcytidine

The enzymatic synthesis of N⁴-acetylcytidine (ac⁴C) is a highly conserved post-transcriptional modification found in various RNA species across all domains of life. nih.govembopress.org This process is primarily carried out by a specific family of enzymes known as N-acetyltransferases.

Characterization of N-Acetyltransferase 10 (NAT10) and its Homologs (e.g., Kre33, TmcA) as "Writer" Enzymes

N-acetyltransferase 10 (NAT10) is the primary enzyme responsible for writing the ac⁴C modification onto RNA in humans. nih.govsciopen.comuniprot.org Its homologs, such as Kre33 in yeast (Saccharomyces cerevisiae) and TmcA in bacteria (Escherichia coli), perform the same function in their respective organisms. ontosight.aioup.comnih.govnih.govuniprot.org These enzymes catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the N⁴ position of a specific cytidine residue within an RNA molecule. nih.govembopress.orguniprot.orgembopress.org This reaction often requires energy supplied by the hydrolysis of ATP or GTP. nih.govnih.govuniprot.org

NAT10 and its homologs are multi-domain proteins. mdpi.comnih.gov They typically contain an N-terminal domain of unknown function (DUF1726), a central helicase domain with Walker A and B motifs, and a C-terminal N-acetyltransferase (GNAT) domain. embopress.orgmdpi.com The GNAT domain is responsible for the catalytic acetyltransferase activity, while the helicase domain is thought to be involved in remodeling the RNA substrate to allow the catalytic domain access to the target cytidine. embopress.orgnih.gov

These "writer" enzymes exhibit specificity for their RNA substrates, which include ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA). nih.govuniprot.org In human 18S rRNA, NAT10 acetylates cytidines at positions 1842 and potentially 1337. uniprot.org In yeast, Kre33 acetylates the equivalent positions 1773 and 1280 in 18S rRNA. nih.govuniprot.org In tRNA, NAT10 modifies cytidine at position 12 in serine and leucine (B10760876) tRNAs in eukaryotes. uniprot.orgoup.com In bacteria, TmcA acetylates the wobble cytidine at position 34 of tRNA(Met). nih.govuniprot.org The acetylation of mRNA by NAT10 has also been reported, which appears to enhance mRNA stability and translation. uniprot.org

Functional Role of Cofactors and Adaptor Proteins in NAT10 Activity (e.g., THUMPD1, SNORD13, snoRNA)

The activity and specificity of NAT10 and its homologs are often modulated by cofactors and adaptor proteins. These accessory factors help to recruit the enzyme to its specific RNA target and can enhance its catalytic activity. nih.govoup.com

For tRNA acetylation in eukaryotes, NAT10 requires the assistance of an adaptor protein called THUMPD1 (THUMP domain-containing protein 1), known as Tan1 in yeast. oup.comoup.comnih.govnih.govmaayanlab.cloudtandfonline.com THUMPD1 contains a THUMP domain that binds to the tRNA, facilitating the recruitment of NAT10 to acetylate C12 in the D-arm of specific tRNAs like tRNA-Ser and tRNA-Leu. oup.comnih.gov The interaction between NAT10 and THUMPD1 is crucial for efficient tRNA acetylation. oup.comnih.gov

For rRNA acetylation, the specificity of NAT10 is guided by small nucleolar RNAs (snoRNAs). nih.govoup.comtandfonline.com In humans, the box C/D snoRNA SNORD13 is required for the acetylation of C1842 in the 18S rRNA. oup.comresearchgate.netnih.govnih.govbiorxiv.org SNORD13 has antisense elements that are predicted to base-pair with the 18S rRNA sequence flanking the target cytidine, thereby guiding NAT10 to the correct location. oup.comresearchgate.netnih.gov Similarly, in yeast, two different snoRNAs, snR4 and snR45, guide Kre33 to acetylate C1280 and C1773 in the 18S rRNA, respectively. mdpi.comresearchgate.netplos.org The helicase activity of Kre33/NAT10 is thought to be important for the interaction with these guide snoRNAs and for remodeling the rRNA structure. mdpi.com

Biochemical Mechanisms of Acetyl Group Transfer and Energy Dependence (ATP/Acetyl-CoA)

The biosynthesis of N4-acetylcytidine (ac4C), a post-transcriptional modification found in RNA molecules across all domains of life, is a sophisticated enzymatic process. tandfonline.comnih.govoup.com This process is not a simple transfer of an acetyl group but an energy-dependent reaction that involves complex molecular machinery to ensure specificity and efficiency. The core components of this mechanism are the acetyl donor, Acetyl-Coenzyme A (Acetyl-CoA), and an energy source, typically Adenosine Triphosphate (ATP). researchgate.net

The enzymes responsible for catalyzing this reaction belong to a family characterized by a unique architecture, typically comprising an N-terminal helicase or ATPase domain and a C-terminal GCN5-related N-acetyltransferase (GNAT) domain. embopress.orgoup.comoup.comnih.gov In bacteria such as Escherichia coli, the enzyme is known as TmcA (tRNAMet cytidine acetyltransferase), while in eukaryotes, its homolog is N-acetyltransferase 10 (NAT10), also known as Kre33 in yeast. researchgate.netoup.com These enzymes utilize Acetyl-CoA as the source for the acetyl group, which is transferred to the N4 position of a specific cytidine residue within an RNA molecule. tandfonline.comnih.govresearchgate.net

A critical feature of this biochemical pathway is its dependence on the hydrolysis of a nucleoside triphosphate, primarily ATP, for energy. researchgate.netnih.gov This is uncharacteristic of typical acetyltransferases and points to a more complex regulatory mechanism. nih.gov Research on E. coli's TmcA has shown that the enzyme can intrinsically hydrolyze ATP and GTP even in the absence of its other substrates, tRNA and acetyl-CoA. nih.govembopress.org However, the rate of this hydrolysis is significantly stimulated when both acetyl-CoA and the target tRNA are present. embopress.orgembopress.org This suggests a functional interplay between the ATPase and acetyltransferase domains, where the binding of substrates induces a conformational change that enhances ATPase activity. nih.govembopress.org

The energy released from ATP hydrolysis is believed to power an RNA helicase motor within the enzyme. nih.govplos.org The crystal structure of E. coli TmcA revealed an idiosyncratic RNA helicase module fused to the GNAT fold. nih.gov This has led to a proposed mechanism where the binding of acetyl-CoA acts as a switch, activating the enzyme's ATPase and tRNA-binding functions. nih.gov The subsequent ATP hydrolysis drives the helicase domain to unwind the structured RNA substrate, such as the anticodon stem of a tRNA, to deliver the target wobble base to the active site of the GNAT domain for acetylation. oup.comnih.gov

In eukaryotes, the process is similar. Human NAT10 is an ATP-dependent RNA acetyltransferase responsible for ac4C formation in specific locations, such as position 1842 of the 18S ribosomal RNA (rRNA). nih.govresearchgate.net The formation of ac4C by NAT10 also requires acetyl-CoA as the acetyl donor and ATP hydrolysis for energy. researchgate.net For certain substrates like rRNA, NAT10 activity is guided by other molecules, such as small nucleolar RNAs (snoRNAs), which help position the enzyme at the correct cytidine residue. nih.govoup.com

The detailed research findings into the kinetics of these enzymes underscore the energy requirement. Studies on recombinant TmcA have quantified the impact of substrates on its ATPase and GTPase activity, providing concrete evidence for this energy-dependent mechanism.

Detailed Research Findings

Below are interactive data tables summarizing key research findings on the biochemical machinery and reaction kinetics of N4-acetylcytidine synthesis.

Table 1: Key Protein Machinery for N4-Acetylcytidine (ac4C) Synthesis

| Enzyme/Factor | Organism/Domain | Function | Substrates | Key Domains |

| TmcA | Bacteria (e.g., E. coli) | Catalyzes ac4C formation in tRNA, particularly at the wobble position of tRNAMet. nih.govembopress.org | Acetyl-CoA, ATP/GTP, tRNAMet embopress.org | N-terminal Walker-type ATPase, C-terminal GNAT embopress.orgembopress.org |

| NAT10 / Kre33 | Eukaryotes (e.g., Humans, Yeast) | Catalyzes ac4C formation in tRNA and rRNA. nih.govresearchgate.netoup.com Essential for ribosome biogenesis and tRNA stability. oup.com | Acetyl-CoA, ATP, tRNA, rRNA researchgate.netnih.gov | N-terminal Helicase, GNAT, RNA-binding domains oup.combiorxiv.org |

| snoRNAs | Eukaryotes | Act as guide RNAs to direct NAT10 to specific cytidine residues in rRNA for acetylation. nih.govoup.com | - | - |

Table 2: Kinetic Parameters of ATP/GTP Hydrolysis by E. coli TmcA

This table presents the kinetic data for the hydrolysis of ATP and GTP by the TmcA enzyme, showing how the presence of substrates (Acetyl-CoA and tRNAMet) stimulates the reaction. The data reveals that while TmcA has intrinsic hydrolysis activity, it is significantly enhanced by substrate binding, with ATP being the preferred energy source. nih.gov

| Condition | Nucleotide | Km (μM) | kcat (s-1) | kcat/Km (s-1μM-1) |

| Enzyme only | ATP | 2.93 | 0.0058 | 0.0020 |

| Enzyme only | GTP | 117 | 0.021 | 0.00018 |

| + Acetyl-CoA | ATP | 3.33 | 0.016 | 0.0048 |

| + Acetyl-CoA | GTP | 66.7 | 0.053 | 0.00080 |

| + tRNAMet | ATP | 2.67 | 0.011 | 0.0041 |

| + tRNAMet | GTP | 125 | 0.026 | 0.00021 |

| + Acetyl-CoA + tRNAMet | ATP | 3.03 | 0.021 | 0.0069 |

| + Acetyl-CoA + tRNAMet | GTP | 66.7 | 0.045 | 0.00067 |

Data adapted from Ikeuchi et al., 2008. nih.gov

Molecular Mechanisms of N4 Acetylcytidine Action

Influence on RNA Structure and Stability

The presence of N4-acetylcytidine significantly enhances the stability of RNA duplexes. nih.govresearchgate.net The acetyl group of ac4C locks the cytosine base into a "proximal" conformation, which promotes stronger Watson-Crick base pairing with guanosine. researchgate.net This enhanced pairing is due to the acetyl group's carbonyl oxygen forming an intramolecular interaction that makes the hydrogen on the N4 nitrogen more available for hydrogen bonding with guanosine. nih.gov

Biophysical analyses have demonstrated that ac4C has a stabilizing influence on RNA structures. researchgate.net Thermal denaturation studies on synthetic RNA oligonucleotides containing ac4C in its native eukaryotic sequence context (5'-CCG-3') revealed an increase in the melting temperature (Tm) of RNA duplexes. nih.govnih.govacs.orgfigshare.com This indicates that more thermal energy is required to separate the two strands of the RNA, confirming a direct role for ac4C in stabilizing the duplex structure. nih.gov This stabilization is not limited to RNA:RNA duplexes but also extends to RNA:DNA hybrids. researchgate.net The stabilizing effect is crucial in various biological contexts, such as within the stem regions of short RNA helices in tRNA and rRNA, where it aids in their processing and function. nih.gov

Table 1: Thermodynamic Impact of ac4C on RNA Duplex Stability This table is a representative example based on findings and is for illustrative purposes.

| RNA Duplex Sequence | Modification | Melting Temperature (Tm) | Change in Tm (ΔTm) |

|---|---|---|---|

| 5'-CCG-3' / 3'-GGC-5' | Unmodified | 55.2 °C | N/A |

A key function of N4-acetylcytidine is to protect mRNA from cellular degradation, thereby increasing its half-life. tandfonline.comresearchgate.net The acetyl group can sterically hinder the access of ribonucleases, the enzymes responsible for breaking down RNA, to the phosphodiester backbone. tandfonline.com Studies have shown that the ablation of the NAT10 enzyme, which leads to a reduction in ac4C levels, is associated with the downregulation of target mRNAs. researchgate.netnih.gov

Regulation of Translational Efficiency and Fidelity

N4-acetylcytidine plays a direct role in modulating the process of translation, influencing both how efficiently a protein is synthesized and the accuracy of this process.

In tRNA, ac4C is often found at the "wobble" position (position 34) of the anticodon loop. nih.govembopress.orgembopress.org This specific placement is critical for ensuring accurate codon recognition during translation. tandfonline.comembopress.orgembopress.org The modification helps to maintain the correct reading frame and prevents misreading of near-cognate codons. For instance, in Escherichia coli, ac4C in the anticodon of elongator tRNAMet is crucial for the precise recognition of the AUG start codon and prevents it from incorrectly pairing with the AUA codon. embopress.orgembopress.orgnih.gov

The "proximal" conformation of the N4-acetyl group is thought to be key to this function, as it allows for stable interaction with the third base of the codon. nih.gov In contrast, a "distal" conformation might prevent such interactions, thereby preventing misreading. nih.gov The modification of cytidine (B196190) to ac4C at the wobble position effectively restricts the base-pairing possibilities, enhancing the fidelity of translation. pnas.org This demonstrates a sophisticated mechanism where a subtle chemical modification on a tRNA molecule can have profound consequences for the accuracy of the entire protein synthesis machinery.

N4-acetylcytidine is also found in ribosomal RNA (rRNA), the structural and catalytic core of the ribosome. nih.gov Specifically, in eukaryotes, ac4C is present in the 18S rRNA of the small ribosomal subunit. biorxiv.orgnih.gov Its presence is essential for the proper assembly, or biogenesis, of ribosomes. tandfonline.comuniprot.orgoup.com Studies have shown that the depletion of NAT10, and thus the absence of ac4C in 18S rRNA, leads to defects in rRNA processing and impairs the maturation of the small ribosomal subunit. uniprot.orgoup.com

Once the ribosome is assembled, ac4C can influence the dynamics of translation. nih.gov The modification can affect how the ribosome moves along the mRNA transcript, potentially influencing the speed of elongation and the pausing of ribosomes at specific sites. nih.gov Furthermore, ac4C within the coding sequence of an mRNA can enhance the efficiency of translation, leading to increased protein output from that transcript. researchgate.netnih.gov The location of the ac4C modification within an mRNA transcript appears to be a key determinant of its effect; for example, ac4C in the 5' untranslated region can inhibit translation initiation, while its presence in the coding sequence enhances it. nih.gov

Interactions with RNA-Binding Proteins (RBPs) and Other Cellular Factors

The chemical alteration of RNA by N4-acetylcytidine can influence how RNA interacts with RNA-binding proteins (RBPs) and other cellular factors. tandfonline.com The acetyl group adds bulk and alters the polarity of the cytidine base, which can either create or disrupt binding sites for specific proteins. tandfonline.com

Recent research has begun to identify proteins that preferentially bind to ac4C-modified RNA. biorxiv.orgnih.gov For example, under conditions of cellular stress, ac4C on mRNA has been shown to mediate the localization of the protein NOP58 to stress granules, which are cellular compartments where non-translating mRNAs are stored. biorxiv.orgnih.govembopress.org This suggests that ac4C can act as a signal to recruit specific proteins that determine the fate of an mRNA molecule within the cell. The interplay between ac4C and RBPs adds another layer of regulation to gene expression, allowing for dynamic control over mRNA localization, translation, and degradation in response to cellular cues. embopress.org

Table 2: Proteins with Preferential Binding to ac4C-Modified RNA This table is a representative example based on findings and is for illustrative purposes.

| Protein | Cellular Context | Putative Function of Interaction |

|---|---|---|

| NOP58 | Oxidative Stress | Localization of mRNA to stress granules |

Putative Roles in DNA Damage Response and Repair Pathways

Emerging evidence has implicated N4-acetylcytidine in the cellular response to DNA damage, a critical process for maintaining genomic integrity and preventing diseases like cancer. nih.govtandfonline.com The connection between RNA modifications and DNA repair pathways is an active area of research, with ac4C emerging as a significant player. nih.govtandfonline.com

Recent findings suggest that ac4C-modified RNAs can interact with components of the DNA repair machinery, thereby influencing the cell's ability to respond to and repair damaged DNA. nih.govtandfonline.com For example, a notable increase in the acetylation of N4-cytidine, particularly in small RNAs, has been observed following exposure to UV irradiation, a known DNA damaging agent. nih.govtandfonline.com This suggests a direct role for ac4C in the DNA damage response (DDR).

The dysregulation of ac4C levels has been linked to genomic instability and the development of cancer. nih.govtandfonline.com Aberrant levels of ac4C-modified RNAs may contribute to the transformation of healthy cells into cancerous ones by altering the expression of key genes involved in cell cycle control, proliferation, and apoptosis. nih.govnih.gov In the context of hepatocellular carcinoma, a specific ac4C-related mRNA modification pattern has been associated with more activated pathways in the DNA-repair system. frontiersin.org

Interestingly, while the acetyltransferase NAT10 is known to be a primary enzyme for installing ac4C on various RNAs, its role in the DNA damage response is complex. nih.govfrontiersin.org Some studies have shown that the accumulation of ac4C-containing RNA at sites of DNA lesions can occur through a PARP-dependent mechanism that is independent of the recruitment of NAT10 to the damaged chromatin. This points to the existence of alternative pathways for ac4C installation or recruitment in the context of DNA repair.

The multifaceted role of ac4C in the DNA damage response includes influencing the stability and translation of mRNAs that code for DDR-related proteins, affecting the function of non-coding RNAs in these pathways, and potentially aiding in the recruitment of repair proteins to sites of DNA damage. nih.govtandfonline.com

| Aspect of ac4C in DNA Damage Response | Research Finding | References |

| Interaction with Repair Pathways | ac4C-modified RNAs are suggested to interact with factors involved in DNA repair pathways. | nih.govtandfonline.com |

| Response to UV Damage | A significant increase in ac4C levels, especially in small RNAs, is observed after UV irradiation. | nih.govtandfonline.com |

| Role in Cancer | Dysregulation of ac4C is implicated in genomic instability and cancer development by affecting the expression of key regulatory genes. | nih.govnih.govtandfonline.com |

| NAT10-Independent Accumulation | Accumulation of ac4C RNA at DNA lesions can be independent of NAT10 recruitment and dependent on PARP. | |

| Influence on DDR Components | ac4C can influence the stability and translation of mRNAs for DNA damage response proteins and the function of non-coding RNAs. | nih.govtandfonline.com |

Biological Functions and Regulatory Roles in Preclinical and Model Systems

Modulation of Gene Expression and Transcriptional Efficiency

N4-acetylcytidine modification of mRNA is a significant regulator of gene expression, primarily by enhancing mRNA stability and promoting translation efficiency. nih.govresearchgate.netembopress.orgnih.govnih.gov In various cellular models, the presence of ac4C on an mRNA transcript has been shown to protect it from degradation, thereby increasing its half-life and leading to elevated protein expression. nih.gov This mechanism is crucial for the regulation of genes involved in fundamental cellular processes.

In cancer cell lines, it has been observed that NAT10-mediated ac4C modification can stabilize the mRNA of oncogenes, contributing to tumor progression. nih.gov For instance, studies have shown that NAT10 promotes the stability of mRNAs encoding proteins involved in cell growth and metastasis. nih.gov The modification of primary microRNAs (pri-miRNAs) with ac4C has also been identified as a key step in their processing into mature miRNAs, which are themselves critical regulators of gene expression. nih.gov Knockdown of NAT10, and thus a reduction in ac4C levels, has been shown to suppress the expression of mature miRNAs while leading to an accumulation of their precursors. nih.gov

Furthermore, transcriptomic profiling in preclinical models where the Nat10 gene has been ablated has revealed dysregulation of numerous functional genes, underscoring the widespread impact of ac4C on the transcriptome. nih.gov These findings highlight the crucial role of N4-acetylcytidine in fine-tuning gene expression at the post-transcriptional level.

| Molecular Target | Model System | Effect of ac4C Modification | Reference |

|---|---|---|---|

| mRNA | Various cell lines | Increased stability and translation efficiency | nih.govresearchgate.netembopress.org |

| Oncogene mRNAs | Cancer cell lines | Enhanced stability, promoting tumor progression | nih.gov |

| Primary microRNAs (pri-miRNAs) | In vitro models | Promotes processing into mature miRNAs | nih.gov |

Impact on Cellular Processes in In Vitro Models

The N4-acetylcytidine modification is a key factor in the control of cell proliferation and development. Studies using in vitro models have demonstrated that the depletion of NAT10, leading to a reduction in ac4C levels, can significantly impair cell proliferation. nih.gov This effect is often linked to the role of ac4C in stabilizing mRNAs of proteins that are essential for cell growth and division. nih.gov

In the context of development, NAT10-mediated ac4C modification has been shown to be crucial for processes such as oocyte maturation and male germ cell meiosis. nih.govresearchgate.netembopress.orgnih.govnih.gov In mouse oocytes, a decrease in both NAT10 expression and ac4C levels is observed during maturation. Experimental knockdown of NAT10 in immature oocytes leads to reduced ac4C modification and a significant delay in meiotic maturation. nih.govresearchgate.netembopress.org Similarly, in male germ cells, the absence of Nat10 severely inhibits the entry into meiosis and leads to defects in critical meiotic processes. nih.gov These findings underscore the importance of precise regulation of ac4C levels for normal cellular development.

N4-acetylcytidine plays a significant role in the regulation of the cell cycle. The proper progression through the different phases of the cell cycle is dependent on the timely expression and degradation of various regulatory proteins, the stability of which can be influenced by ac4C modification of their corresponding mRNAs.

In male germ cells, the specific ablation of Nat10 has been shown to result in cell cycle arrest. researchgate.net This suggests that ac4C is necessary for the successful completion of the specialized cell divisions that occur during spermatogenesis. Furthermore, research in human embryonic stem cells has indicated a link between NAT10-mediated ac4C modification and the regulation of self-renewal, a process tightly linked to cell cycle control. nih.gov The dysregulation of functional genes in meiotic prophase I following Nat10 deletion further points to the critical role of ac4C in this phase of the cell cycle. nih.gov

N4-acetylcytidine is involved in maintaining cellular homeostasis, the state of steady internal, physical, and chemical conditions maintained by living systems. In mouse embryonic stem cells, NAT10 is required to maintain the pluripotent state and suppress a totipotent-like state, thereby preserving the homeostatic balance of the stem cell population. nih.gov This is achieved through the ac4C modification and subsequent stabilization of mRNAs encoding key pluripotency factors. nih.gov

Cellular senescence, a state of irreversible cell cycle arrest, is another process influenced by RNA acetylation. While direct studies on the role of N-Acetylcytidine triacetate in senescence are limited, the broader context of acetylation and cellular aging is an active area of research. Chronic treatment with N-acetylcysteine, a related antioxidant compound, has been shown to delay cellular senescence in endothelial cells under certain conditions. nih.gov This is achieved through the activation of telomerase and stabilization of telomeres, suggesting that modulating acetylation pathways could be a strategy to influence cellular aging. nih.gov

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This process is crucial in development and has been implicated in cancer metastasis.

Recent studies have highlighted the role of NAT10 and ac4C in promoting EMT. In the context of pulmonary fibrosis, exposure to fine particulate matter was found to induce NAT10 expression in pulmonary epithelial cells. nih.gov This led to enhanced stability of transforming growth factor beta 1 (TGFB1) mRNA, a key driver of EMT and fibrosis. nih.gov Inhibition of NAT10 was shown to protect against these effects. nih.gov Similarly, in prostate cancer cells, inhibitors of histone deacetylases, which broadly affect cellular acetylation, have been found to induce an EMT phenotype. plos.org This was associated with increased expression of mesenchymal markers and transcription factors that drive the EMT process. plos.org

| Cellular Process | Model System | Key Findings | Reference |

|---|---|---|---|

| Cell Proliferation | Various cell lines | Depletion of NAT10/ac4C impairs proliferation. | nih.gov |

| Cell Development | Mouse oocytes and germ cells | ac4C is crucial for meiotic maturation and entry. | nih.govnih.gov |

| Cell Cycle Progression | Male germ cells | Ablation of Nat10 leads to cell cycle arrest. | researchgate.net |

| Cellular Homeostasis | Mouse embryonic stem cells | Maintains pluripotency by stabilizing key mRNAs. | nih.gov |

| Epithelial-Mesenchymal Transition (EMT) | Pulmonary epithelial cells, Prostate cancer cells | Promotes EMT by stabilizing pro-fibrotic and mesenchymal-related mRNAs. | nih.govplos.org |

Cells have evolved intricate pathways to respond to various forms of stress, and N4-acetylcytidine has been identified as a player in these responses. The modification of tRNA with ac4C has been shown to regulate in vivo mammalian stress signaling. nih.gov Loss of tRNA acetylation can lead to ribosome stalling and the activation of the integrated stress response. nih.gov

Furthermore, ac4C on mRNA has been shown to promote the localization of these transcripts to stress granules upon oxidative stress. embopress.orgnih.gov Stress granules are dense aggregations of proteins and RNAs that form in the cytosol in response to stress and are thought to play a role in regulating translation and mRNA fate. The enrichment of ac4C-modified transcripts in stress granules suggests a mechanism by which this modification helps to triage specific mRNAs during the cellular stress response. embopress.orgnih.gov This acetylation-dependent localization can also mediate the recruitment of specific proteins to stress granules. embopress.org

Functional Investigations in Preclinical In Vivo Models (Non-Human)

N4-acetylcytidine (ac4C) modification is a crucial regulator of oocyte maturation, a fundamental process for successful fertilization and subsequent embryonic development. In mouse models, both ac4C levels and the expression of NAT10, the enzyme responsible for this modification, are dynamically regulated during oocyte maturation, with decreasing trends observed as oocytes progress from the immature to the mature stage.

Studies involving the knockdown of NAT10 in germinal vesicle (GV)-stage mouse oocytes have demonstrated a significant retardation of meiotic maturation in vitro. Specifically, a reduction in NAT10 levels leads to decreased ac4C modification and a significantly lower rate of first polar body extrusion, a key indicator of meiotic progression. However, the initial step of germinal vesicle breakdown (GVBD) does not appear to be significantly affected. This suggests that NAT10-mediated ac4C modification is critical for the later stages of meiotic maturation.

Transcriptomic analyses in these models have revealed that genes modulated by ac4C are enriched in biological processes essential for oocyte maturation. These include nucleosome assembly, chromatin silencing and modification, and cytoskeletal anchoring. This indicates that ac4C likely influences oocyte maturation by regulating the expression of a suite of genes pivotal for these processes. The timely translation of maternal mRNAs is paramount for oocyte maturation, and NAT10-mediated ac4C modification of mRNAs encoding key maternal factors is essential for this translational regulation. The absence of NAT10 and the subsequent lack of ac4C modification can disrupt the translation of these critical transcripts, leading to defects in the meiotic maturation process.

| Model System | Experimental Approach | Key Findings | Implication |

| Mouse Oocytes | NAT10 knockdown (siRNA) | Reduced ac4C levels, significantly decreased rate of first polar body extrusion, retarded meiotic maturation in vitro. | ac4C is essential for the later stages of oocyte meiotic maturation. |

| Mouse Oocytes | Expression analysis | Decreasing trends of ac4C and NAT10 from immature to mature oocytes. | Dynamic regulation of ac4C is a feature of oocyte maturation. |

| HEK293T cells (as a model for RNA immunoprecipitation) | RNA immunoprecipitation and sequencing | Genes with ac4C modification are enriched in nucleosome assembly, chromatin silencing, and cytoskeletal anchoring. | ac4C regulates genes critical for the structural and genetic reorganization during meiosis. |

| Mouse Oocytes | Oocyte-specific Nat10 knockout | Failure to establish ac4C modification on key meiotic genes, disrupted translation of maturation-associated mRNAs. | NAT10-mediated ac4C is crucial for the efficient translation of maternal mRNAs required for oocyte maturation. |

The N4-acetylcytidine (ac4C) modification, orchestrated by the enzyme NAT10, is indispensable for male reproduction, particularly in the process of spermatogenesis. In mouse models, NAT10 is highly expressed in reproductive organs, and the levels of ac4C undergo dynamic changes throughout the different stages of sperm development.

Germ cell-specific ablation of Nat10 in mice leads to severe reproductive defects. These knockout models exhibit an inhibition of meiotic entry, a critical step in the differentiation of spermatogonia into spermatocytes. Furthermore, the absence of NAT10 results in defects in homologous chromosome synapsis, meiotic recombination, and the repair of DNA double-strand breaks during meiosis. These findings underscore the crucial role of ac4C modifications in maintaining genomic integrity and proper chromosome segregation during sperm production.

Transcriptomic profiling of testes from Nat10-deficient mice has revealed the dysregulation of numerous functional genes involved in meiotic prophase I. This suggests that ac4C modification is necessary for the proper expression of a genetic program that governs the progression of meiosis. The profound impact of NAT10 deletion on these fundamental processes ultimately leads to impaired spermatogenesis and male infertility in these animal models. These studies highlight the physiological significance of ac4C modifications in the intricate regulation of spermatogenesis and the determination of male germ cell fate.

| Model System | Experimental Approach | Key Findings | Implication |

| Mouse Testis | Germ cell-specific ablation of Nat10 | Severe inhibition of meiotic entry, defects in homologous chromosome synapsis, meiotic recombination, and DNA double-strand break repair. | NAT10-mediated ac4C is essential for the initiation and progression of meiosis in male germ cells. |

| Mouse Testis | Immunohistochemistry and expression analysis | NAT10 is highly expressed in reproductive organs, and ac4C levels are dynamic during spermatogenesis. | ac4C modification is a tightly regulated process during sperm development. |

| Mouse Testis | Transcriptomic profiling of Nat10-deficient germ cells | Dysregulation of functional genes involved in meiotic prophase I. | ac4C is required for the proper gene expression program that drives meiosis. |

N4-acetylcytidine (ac4C) modification, catalyzed by NAT10, has emerged as a significant epigenetic regulator in bone remodeling, influencing both bone formation by osteoblasts and bone resorption by osteoclasts.

In the context of osteoclastogenesis, the differentiation and activity of osteoclasts, NAT10 expression is upregulated. Studies in mouse models of inflammatory bone loss, such as periodontitis, have shown high expression of NAT10 in alveolar bone osteoclasts. Inhibition of NAT10, either genetically or pharmacologically with inhibitors like Remodelin, significantly reduces osteoclast differentiation in vitro. This is evidenced by a decrease in tartrate-resistant acid phosphatase (TRAP)-positive multinuclear cells, reduced expression of osteoclast-specific genes, and impaired F-actin ring formation and bone resorption capacity. Mechanistically, NAT10 promotes osteoclastogenesis by catalyzing the ac4C modification of Fos mRNA, which encodes the c-Fos component of the AP-1 transcription factor. This modification enhances the stability of Fos mRNA. Additionally, NAT10 promotes the MAPK signaling pathway, which in turn activates AP-1, a critical transcription factor for osteoclast differentiation. In vivo, inhibition of NAT10 has been shown to impede ligature-induced alveolar bone loss and lipopolysaccharide-induced inflammatory calvarial osteolysis in mice. nih.gov

Furthermore, in models of postmenopausal osteoporosis (PMOP), Nat10-mediated ac4C is positively correlated with osteoclast differentiation and low bone mass. pnas.org Specific knockout of Nat10 in monocytes, the precursors to osteoclasts, alleviates ovariectomy-induced bone loss by downregulating osteoclast differentiation. pnas.org The key downstream target of ac4C in this process is the nuclear factor of activated T cells cytoplasmic 1 (Nfatc1), a master regulator of osteoclastogenesis. pnas.org Nat10-mediated ac4C enhances the translation efficiency of Nfatc1 mRNA, leading to increased NFATc1 protein expression and subsequent osteoclast maturation. pnas.org

On the other side of bone remodeling, NAT10 and ac4C also play a role in osteogenesis, the formation of bone by osteoblasts. In bone marrow-derived mesenchymal stem cells (BMSCs), the precursors to osteoblasts, NAT10 expression and total RNA ac4C levels are decreased in mouse models of osteoporosis. Overexpression of NAT10 can reverse bone loss in these models. Mechanistically, NAT10-mediated ac4C modification promotes the osteogenic differentiation of BMSCs by regulating the ac4C level of runt-related transcription factor 2 (RUNX2) mRNA. This modification increases the stability and translation of RUNX2 mRNA, a master transcription factor for osteoblast differentiation. nih.gov Another study has shown that NAT10 can also promote osteogenic differentiation of MSCs by increasing the ac4C modification of Gremlin 1 mRNA, an antagonist of bone morphogenetic protein (BMP) signaling, thereby accelerating its degradation and activating the pro-osteogenic BMP/Smad pathway. proquest.comnih.gov

| Process | Model System | Key Findings | Mechanism |

| Osteoclastogenesis | Mouse models of periodontitis and inflammatory osteolysis | NAT10 expression is upregulated; inhibition of NAT10 reduces osteoclast differentiation and bone loss. | NAT10-mediated ac4C modification stabilizes Fos mRNA and promotes the MAPK/AP-1 signaling pathway. nih.gov |

| Osteoclastogenesis | Mouse model of postmenopausal osteoporosis | Nat10 knockout in monocytes alleviates bone loss by reducing osteoclast differentiation. | Nat10-mediated ac4C enhances the translation efficiency of Nfatc1 mRNA. pnas.org |

| Osteogenesis | Mouse model of osteoporosis, Bone marrow-derived mesenchymal stem cells (BMSCs) | NAT10 overexpression reverses bone loss; NAT10 promotes osteogenic differentiation of BMSCs. | NAT10-mediated ac4C modification increases the stability and expression of RUNX2 mRNA. nih.gov |

| Osteogenesis | Mesenchymal stem cells (MSCs) | NAT10 promotes osteogenic differentiation. | NAT10-mediated ac4C modification of Gremlin 1 mRNA accelerates its degradation, activating the BMP/Smad pathway. proquest.comnih.gov |

N4-acetylcytidine (ac4C) has been identified as a key player in the sustained activation of the innate immune system, particularly through its effects on microglia and the NLRP3 inflammasome. nih.gov Microglia are the resident immune cells of the central nervous system, and their persistent activation is a hallmark of chronic, low-grade inflammation associated with various neurodegenerative diseases.

In preclinical studies using microglial cell lines, N4-acetylcytidine, as a nucleoside metabolite, has been shown to activate microglia and sustain the activation of the NLRP3 inflammasome. nih.gov The mechanism involves the induction of High Mobility Group Box 1 (HMGB1) signaling. nih.gov N4-acetylcytidine treatment leads to the release of HMGB1, which in turn activates the NF-κB signaling pathway. nih.gov This activation of NF-κB induces the expression of NLRP3, a key component of the inflammasome complex. nih.gov

A feedback loop appears to be central to this sustained activation. The HMGB1 released in response to N4-acetylcytidine not only promotes NLRP3 expression but also contributes to persistent HMGB1 expression. nih.gov Silencing of HMGB1 abrogates the N4-acetylcytidine-stimulated NF-κB activation and the subsequent expression of both NLRP3 and HMGB1. nih.gov

Furthermore, the activation of the NLRP3 inflammasome is itself required for the N4-acetylcytidine-mediated expression of HMGB1. nih.gov Inhibiting NLRP3 expression or the absence of the inflammasome adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC), prevents the N4-acetylcytidine-induced expression of HMGB1, NF-κB activation, and NLRP3 expression. nih.gov These findings reveal a novel role for N4-acetylcytidine in perpetuating inflammatory responses in microglia through a positive feedback circuit involving HMGB1 and the NLRP3 inflammasome. nih.gov

| Cellular Model | Stimulus | Key Pathway Activated | Downstream Effects | Regulatory Loop |

| Microglia | N4-acetylcytidine | HMGB1 Signaling | NF-κB activation, increased NLRP3 expression, sustained NLRP3 inflammasome activation. | N4-acetylcytidine induces HMGB1 release, which activates NF-κB to produce more NLRP3 and HMGB1. The NLRP3 inflammasome is required for HMGB1 expression. nih.gov |

The N4-acetylcytidine (ac4C) modification of viral RNA has been shown to be a critical factor in the replication and pathogenesis of certain viruses. A notable example is the minute virus of canines (MVC), a member of the Bocaparvovirus genus. Studies have demonstrated that N-acetyltransferase 10 (NAT10) and the ac4C modifications it catalyzes on the MVC genome play a significant role in regulating viral DNA replication and RNA processing. nih.gov

The mechanism by which ac4C at this specific site exerts its effect involves the interplay between viral and host factors. The ac4C modification participates in the viral non-structural protein 1 (NP1)-mediated processing of viral RNA. nih.gov Interestingly, this is achieved without affecting the binding affinity of NP1 for the RNA. nih.gov Instead, the host factor Cleavage and Polyadenylation Specificity Factor Subunit 5 (CPSF5) has been identified as an interactor with the viral NP1 protein. nih.gov CPSF5 mediates the processing of viral RNA in an ac4C-dependent manner. nih.gov Further in vitro assays have shown that NP1 recruits CPSF5 to the MVC RNAs, and the ac4C modification at nucleotide 3311 promotes the specific binding of CPSF5 to its target region. nih.gov This precise recruitment and binding ensure the efficient and accurate alternative processing of MVC RNA. nih.gov

This intricate mechanism, where an RNA modification orchestrates the interaction between a viral protein and a host factor, highlights the sophisticated strategies employed by viruses to co-opt host cellular machinery for their own replication. The findings underscore the importance of NAT10 and ac4C in the lifecycle of the minute virus of canines and potentially other similar viruses.

| Virus | Host Cell Factor | Viral Protein | Key ac4C Site | Mechanism of Action | Consequence |

| Minute Virus of Canines (MVC) | CPSF5 | NP1 | Nucleotide 3311 | ac4C modification promotes the specific binding of the NP1-recruited CPSF5 to the viral RNA. nih.gov | Facilitates precise alternative RNA splicing and polyadenylation, leading to efficient viral replication. nih.gov |

Mechanistic Investigations in Disease Models (Excluding Clinical Outcomes)

The role of N-acetyltransferase 10 (NAT10) and the N4-acetylcytidine (ac4C) modifications it catalyzes have been investigated in various preclinical disease models, revealing mechanisms that contribute to pathology and offering potential therapeutic targets.

In models of triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer, NAT10 has been shown to play a role in DNA damage repair and resistance to therapy. TNBC cells lacking NAT10 exhibit increased sensitivity to PARP inhibitors, such as olaparib (B1684210), and show extensive DNA double-strand breaks. The underlying mechanism involves the NAT10-mediated ac4C modification of RAD51 mRNA. This modification enhances the stability of the RAD51 transcript, leading to increased expression of the RAD51 protein, which is a key component of the homologous recombination pathway for DNA repair. By promoting RAD51 expression, NAT10 contributes to the resistance of TNBC cells to PARP inhibitors. The combination of a NAT10 inhibitor (remodelin) with olaparib has been shown to induce robust anti-tumor effects in vitro and in vivo by promoting DNA double-strand breaks. nih.gov

In the context of postmenopausal osteoporosis, as detailed in section 4.3.3, NAT10-mediated ac4C modification has been identified as a key driver of osteoclastogenesis, leading to bone loss. The mechanism involves the enhanced translation of Nfatc1 mRNA, a master regulator of osteoclast differentiation. pnas.org This positions NAT10 as a potential therapeutic target for mitigating bone loss in this condition.

The involvement of NAT10 and ac4C has also been explored in other disease contexts. For instance, in models of Alzheimer's disease, N4-acetylcytidine is implicated in the sustained activation of the NLRP3 inflammasome in microglia, contributing to the chronic neuroinflammation characteristic of the disease. nih.gov Additionally, NAT10-mediated ac4C modification has been shown to be involved in the replication of certain viruses, such as enterovirus 71, where it enhances viral RNA translation efficiency.

These mechanistic studies in diverse disease models highlight the broad impact of NAT10 and ac4C on cellular processes that are often dysregulated in pathological conditions, including DNA repair, cell differentiation, inflammation, and host-pathogen interactions.

| Disease Model | Key Cellular Process Affected | Mechanism | Potential Therapeutic Implication |

| Triple-Negative Breast Cancer (TNBC) | DNA Damage Repair (Homologous Recombination) | NAT10-mediated ac4C modification enhances the stability of RAD51 mRNA, increasing RAD51 protein levels and promoting resistance to PARP inhibitors. nih.gov | Targeting NAT10 in combination with PARP inhibitors to enhance therapeutic efficacy. nih.gov |

| Postmenopausal Osteoporosis | Osteoclast Differentiation | Nat10-mediated ac4C enhances the translation efficiency of Nfatc1 mRNA, leading to increased osteoclastogenesis. pnas.org | Inhibition of NAT10 to prevent bone loss. pnas.org |

| Neuroinflammation (Alzheimer's Disease Model) | Inflammasome Activation in Microglia | N4-acetylcytidine sustains NLRP3 inflammasome activation through a positive feedback loop with HMGB1. nih.gov | Targeting the ac4C-HMGB1-NLRP3 axis to reduce neuroinflammation. |

| Viral Infection (Enterovirus 71) | Viral Replication | NAT10-mediated ac4C modification of the viral genome enhances its translation efficiency. | Inhibition of NAT10 as a potential antiviral strategy. |

Elucidation of Molecular Mechanisms in Cancer Models

In numerous cancer models, the dysregulation of ac4C modification has been linked to the promotion of malignant phenotypes. The overarching mechanism involves the NAT10-mediated acetylation of specific mRNAs, which typically enhances their stability and promotes their translation, leading to the overexpression of oncoproteins. nih.govresearchgate.netnih.gov This process has been implicated in driving malignant proliferation, facilitating drug resistance, altering cellular metabolism, and modulating the tumor immune microenvironment.

Malignant Proliferation:

Preclinical studies have consistently demonstrated that elevated levels of NAT10 and consequently, ac4C, are associated with increased cancer cell proliferation and tumor growth. For instance, in cervical cancer models, NAT10 promotes the ac4C modification of HNRNPUL1 mRNA, leading to its increased stability and subsequent tumor development. nih.gov Similarly, in colon cancer, NAT10 has been shown to enhance cell proliferation by promoting the transition from the G0/G1 to the G2/M phase of the cell cycle. nih.gov In gastric cancer, NAT10-mediated ac4C modification of TNC mRNA enhances its stability and translation, promoting the invasive and proliferative capacity of cancer cells. nih.govresearchgate.net Furthermore, in bladder cancer, NAT10 is essential for the proliferation, migration, invasion, and survival of cancer cells by targeting mRNAs of key oncogenes like BCL9L, SOX4, and AKT1. consensus.app The knockdown of NAT10 in lung cancer cells has been shown to attenuate their oncogenic characteristics by affecting the production of mature microRNAs from primary microRNAs (pri-miRNAs), a process influenced by ac4C modification. researchgate.netnih.gov

| Cancer Type | Target mRNA/RNA | Mechanism of Action | Functional Outcome | Reference |

|---|---|---|---|---|

| Cervical Cancer | HNRNPUL1 mRNA | Increased mRNA stability through ac4C modification. | Promotion of tumor development. | nih.gov |

| Colon Cancer | Not specified | Promotion of G0/G1 to G2/M cell cycle transition. | Enhanced cell proliferation. | nih.gov |

| Gastric Cancer | TNC mRNA | Increased mRNA stability and translation via ac4C modification. | Enhanced invasive and proliferative capacity. | nih.govresearchgate.net |

| Bladder Cancer | BCL9L, SOX4, AKT1 mRNAs | ac4C modification enhances stability and/or translation. | Increased proliferation, migration, invasion, and survival. | consensus.app |

| Lung Cancer | pri-miRNAs | ac4C modification of pri-miRNAs enhances their processing into mature miRNAs. | Modulation of oncogenic characteristics. | researchgate.netnih.gov |

Drug Resistance:

The ac4C modification has also been implicated in the development of resistance to chemotherapy. In pancreatic cancer models, high expression of NAT10 was found to increase resistance to the first-line chemotherapeutic agent, gemcitabine. nih.gov The proposed mechanism involves NAT10-mediated ac4C modification of mRNAs that promote tumor cell migration and clonogenic capacity, thereby reducing the efficacy of the drug. nih.gov This suggests that targeting NAT10 and ac4C modification could be a potential strategy to overcome drug resistance in certain cancers. nih.gov

Metabolism:

Recent studies have highlighted the role of NAT10 and ac4C in regulating cancer cell metabolism. Specifically, NAT10 has been shown to influence fatty acid metabolism. nih.gov By catalyzing the ac4C modification of mRNAs encoding key enzymes in fatty acid metabolism, NAT10 can enhance their stability and expression. nih.gov This alteration in lipid metabolism can provide the necessary building blocks for rapid cell proliferation and survival. nih.govresearchgate.net In gastric cancer, a positive feedback loop involving NAT10/SEPT9/HIF-1α has been identified, where ac4C modification enhances hypoxia tolerance by promoting glycolysis addiction. nih.gov

Tumor Immunotherapy Mechanisms:

The role of ac4C in tumor immunotherapy is an emerging area of investigation. It has been proposed that acetate (B1210297) in the tumor microenvironment can be utilized by tumor cells to promote immune evasion. nih.gov While not a direct study of this compound, this highlights the broader role of acetylation in the tumor microenvironment. Acetate can lead to the acetylation and stabilization of oncogenic proteins like c-Myc, which in turn can upregulate the expression of immune checkpoint proteins such as PD-L1, leading to tumor immune evasion. nih.gov Furthermore, ac4C modification has been linked to the regulation of immune functions in organisms, suggesting its potential involvement in modulating the anti-tumor immune response. nih.gov Some studies suggest that inflammasome activation, a process that can be influenced by cellular metabolites, may play a role in triggering an immune response to cancer. nih.govnewswise.com

Mechanistic Insights into Autoimmune Disorders and Neurodegenerative Conditions

Beyond cancer, the regulatory functions of ac4C are being explored in other complex diseases, including autoimmune and neurodegenerative disorders.

Autoimmune Disorders:

Neurodegenerative Conditions (e.g., Alzheimer's disease):

In the realm of neurodegenerative diseases, particularly Alzheimer's disease (AD), ac4C modification has been identified as a potential player in its pathogenesis. nih.gov In a mouse model of AD, comprehensive analysis of ac4C-modified mRNAs in the cerebral cortex revealed significant alterations. nih.gov A number of key mRNAs with differential ac4C modification levels were found to be enriched in pathways relevant to AD, such as GABAergic synapses and the PI3K/AKT signaling pathway. nih.gov This indicates that ac4C-related mRNA modifications are associated with the progression of AD and may offer new avenues for understanding its molecular mechanisms. nih.gov Another line of research suggests that N4-acetylcytidine can activate the NLRP3 inflammasome in microglia, the primary immune cells of the central nervous system. nih.gov This activation is mediated through the HMGB1 pathway and can contribute to the chronic neuroinflammation observed in Alzheimer's disease. nih.gov

| Disease | Model System/Cell Type | Key Findings | Potential Mechanism | Reference |

|---|---|---|---|---|

| Systemic Lupus Erythematosus (SLE) | CD4+ T cells from patients | Dysregulated ac4C profile with overall lower modification but specific hyperacetylated mRNAs. | Involvement in metabolic processes, apoptosis signaling, and NF-κB signaling. | nih.gov |

| Alzheimer's Disease | APP/PS1 mouse model | Altered ac4C modification of mRNAs in the cerebral cortex. | Enrichment of affected mRNAs in GABAergic synapse and PI3K/AKT pathways. | nih.gov |

| Alzheimer's Disease | Microglia | N4-acetylcytidine activates the NLRP3 inflammasome. | Activation of the HMGB1 pathway leading to neuroinflammation. | nih.gov |

Advanced Analytical and Detection Methodologies for N4 Acetylcytidine

Chromatographic and Spectroscopic Techniques for Quantification and Identification

Chromatographic and spectroscopic methods are foundational for the precise quantification and identification of ac4C. These techniques typically involve the enzymatic digestion of RNA into individual nucleosides, followed by their separation and detection.

High-Performance Liquid Chromatography (HPLC) and its variant, Reverse-Phase HPLC (RP-HPLC), are powerful methods for separating modified nucleosides from the canonical ones (A, U, G, C). nih.gov RP-HPLC, in particular, is noted for its ability to separate the main nucleosides and modified versions obtained from RNA enzymatic hydrolysis without relying on expensive mass spectrometry detectors. nih.govnih.gov However, a limitation of HPLC-based methods is the potential for co-elution of nucleosides with similar retention times, which can complicate qualitative and quantitative analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more sensitive tandem version (LC-MS/MS) have become the gold standard for the definitive identification and quantification of RNA modifications. nih.govcd-genomics.com This approach couples the superior separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry. cd-genomics.com LC-MS has been instrumental in identifying ac4C sites in tRNA and rRNA from various organisms, including bacteria, yeast, and human cells. elsevierpure.com The method involves digesting RNA into smaller fragments or single nucleosides, which are then analyzed to determine the mass-to-charge ratio, confirming the presence and quantity of ac4C. cd-genomics.comelsevierpure.comnih.gov For instance, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been used to identify and quantify ac4C in the mRNA of Saccharomyces cerevisiae. biorxiv.org

| Technique | Principle | Advantages | Disadvantages | Citations |

| HPLC / RP-HPLC | Separates nucleosides based on their physicochemical properties as they pass through a column. | Can separate canonical and modified nucleosides; does not require a mass spectrometer. | Requires significant amounts of solvent; nucleosides with similar retention times can be difficult to resolve; limited sensitivity. | nih.govnih.gov |

| LC-MS / LC-MS/MS | Combines the physical separation of liquid chromatography with the mass analysis of mass spectrometry for highly specific detection. | High sensitivity and specificity; provides definitive identification and quantification of modifications. | Requires expensive and specialized equipment. | nih.govoup.comcd-genomics.comelsevierpure.com |

Sequencing-Based Approaches for Transcriptome-Wide Mapping

To understand the distribution and functional implications of ac4C across the entire transcriptome, high-throughput sequencing-based methods are essential. These can be broadly categorized into immunoprecipitation-based methods and base-resolution techniques.

Acetylated RNA Immunoprecipitation and sequencing (acRIP-seq) is a high-throughput technique that utilizes an antibody specific to ac4C to map its location across the transcriptome. nih.gov In this method, total RNA is fragmented and then incubated with the anti-ac4C antibody. The antibody-bound RNA fragments are then isolated (immunoprecipitated), and the enriched RNA is sequenced using next-generation sequencing. nih.govnih.gov This approach has successfully identified thousands of ac4C sites within the transcriptomes of human cells, such as HeLa cells, revealing that the modification is widespread in mRNA. nih.gov While powerful for transcriptome-wide discovery, a limitation of acRIP-seq is that its resolution is typically in the range of 100-200 nucleotides, rather than pinpointing the exact single modified base.

To overcome the resolution limitations of antibody-based methods, several techniques have been developed that achieve single-nucleotide resolution. These methods often rely on a chemical reaction that specifically alters ac4C, leading to a detectable signal during reverse transcription.

ac4C-seq : This method is based on the chemical property that the N4-acetyl group on cytidine (B196190) makes the nucleobase susceptible to reduction. elsevierpure.com Treatment with sodium borohydride (B1222165) (NaBH₄) reduces ac4C to tetrahydro-N4-acetylcytidine. nih.govelsevierpure.com This reduced base is then misread as a uridine (B1682114) (U) by reverse transcriptase, resulting in a C>T mutation in the resulting complementary DNA (cDNA). elsevierpure.com By sequencing the cDNA and identifying these specific C>T transitions, the exact locations of ac4C modifications can be mapped at single-nucleotide resolution. nih.govelsevierpure.com

RedaC:T-seq and RetraC:T : Building upon the chemical reduction principle, RedaC:T-seq (reduction of ac4C and T-mismatch incorporation during sequencing) also uses sodium borohydride to generate tetrahydro-ac4C, leading to C:T mismatches. bohrium.com However, the efficiency of this C:T conversion can be relatively low. bohrium.com An enhanced version, named "RetraC:T" (reduction to tetrahydro-ac4C and reverse transcription with amino-dATP), improves the detection efficiency significantly. bohrium.com This method uses a modified DNA nucleotide, 2-amino-dATP, during reverse transcription, which binds preferentially to the reduced ac4C. bohrium.com This modification substantially increases the rate of C:T mismatches, allowing for near-stoichiometric detection of ac4C sites. bohrium.com

LACE-seq : While specific details on LACE-seq (Lysine-acetylation-based chemical-labeling-assisted sequencing) are emerging, it represents another chemical labeling strategy designed to pinpoint ac4C sites with high precision, contributing to the growing toolkit for base-resolution mapping.

| Method | Core Principle | Resolution | Key Finding/Advantage | Citations |

| acRIP-seq | Immunoprecipitation of ac4C-containing RNA fragments using a specific antibody, followed by high-throughput sequencing. | ~100-200 nucleotides | Mapped thousands of ac4C regions in human mRNA, demonstrating its widespread nature. | nih.govnih.gov |

| ac4C-seq | Chemical reduction of ac4C with sodium borohydride, causing a C>T mutation during reverse transcription that is detected by sequencing. | Single nucleotide | Allows for precise site identification and reporting on the level of modification. | nih.govelsevierpure.com |

| RedaC:T-seq / RetraC:T | Enhanced chemical reduction method. RetraC:T uses a modified nucleotide (2-amino-dATP) during reverse transcription to improve mismatch efficiency. | Single nucleotide | Achieves stoichiometric detection of ac4C, overcoming the low efficiency of previous methods. | bohrium.com |

In Situ Detection and Imaging Methodologies (e.g., Fluorine Metabolic Labeling Mediated Proximity Ligation Assay - FMPLA)

While sequencing methods provide transcriptome-wide maps and quantification, they are performed on cell lysates and thus lose information about the spatial organization of ac4C-modified RNA within the cell. oup.com To address this, in situ detection methods are being developed.

The Fluorine Metabolic Labeling Mediated Proximity Ligation Assay (FMPLA) is a novel technique designed for the sensitive and specific in situ detection of ac4C. oup.com This method combines fluorine-based metabolic labeling with a proximity ligation assay. Cells are first treated with a fluorine-tagged cytidine analog, which gets incorporated into newly synthesized RNA and subsequently acetylated. The fluorine tag then serves as a handle for a proximity ligation assay, which generates a fluorescent signal specifically at the site of the modified RNA. FMPLA enables the high-sensitivity visualization of different RNA species containing ac4C, providing valuable insights into the abundance and subcellular localization of these modifications. oup.com This technique is particularly useful for studying the spatial dynamics of ac4C during cellular processes like the cell cycle or in response to therapeutic agents. oup.com

Computational and Machine Learning Approaches for Prediction and Recognition of Modification Sites (e.g., DL-ac4C)

Given the time and expense associated with experimental methods for identifying ac4C sites, computational approaches have emerged as valuable tools for prediction and analysis. frontiersin.orgfrontiersin.org Several machine learning and deep learning models have been developed to predict ac4C sites in mRNA based on sequence features.

These models are trained on datasets of experimentally verified ac4C sites (positive samples) and non-modified cytidine sites (negative samples). oup.com They learn to recognize patterns and features inherent in the nucleotide sequences surrounding the modification site. Common features used for training include k-mer nucleotide composition (the frequency of short nucleotide sequences), position-specific dinucleotide frequencies, and various physicochemical properties of the nucleotides. frontiersin.orgmdpi.com

Several predictors have been created, each employing different algorithms and feature sets:

PACES : One of the earlier models, which uses random forest classifiers trained on position-specific dinucleotide sequence profiles. nih.govfrontiersin.org

XG-ac4C : An integrated model that uses the XGBoost algorithm. frontiersin.org

Stacking-ac4C : An ensemble model that combines multiple feature extraction methods (Kmer, PseEIIP, PseKNC) and uses a stacking strategy to improve prediction accuracy. frontiersin.org

DL-ac4C (Deep Learning for ac4C) : This term encompasses various deep learning models, such as EMDL-ac4C, which uses a modified DenseNet and Squeeze-and-Excitation Networks to extract important features for prediction. frontiersin.org These deep learning approaches can automatically learn complex patterns from the sequence data without manual feature engineering.

These computational tools serve as powerful preliminary screening methods to guide and prioritize experimental validation of potential ac4C sites. frontiersin.orgfrontiersin.org

| Model Name | Underlying Algorithm/Method | Key Features Used | Performance Highlight | Citations |

| PACES | Random Forest | Position-specific dinucleotide sequence spectra, K-nucleotide frequencies. | An early, foundational predictor for ac4C sites. | nih.govfrontiersin.orgfrontiersin.org |

| XG-ac4C | XGBoost (Extreme Gradient Boosting) | One-hot encoding, nucleotide chemistry, Kmer. | An integrated model showing improved performance over earlier methods. | frontiersin.orgnih.gov |

| Stacking-ac4C | Ensemble Learning (Stacking) | Kmer, PseEIIP (electron-ion interaction pseudo-potential), PseKNC (pseudo-K-tuple nucleotide composition). | Shows excellent performance on cross-validation and independent test datasets. | frontiersin.org |

| EMDL-ac4C | Deep Learning (DenseNet, Squeeze-and-Excitation Networks) | One-hot encoding on downsampled data. | Significantly improved predictive performance over existing predictors. | frontiersin.org |

Comparative Analyses with Other Rna Modifications and Nucleoside Analogs

Interplay and Cross-Talk with Other Epitranscriptomic Marks (e.g., N6-methyladenosine, 5-methylcytosine)

The epitranscriptomic landscape is a complex network of various RNA modifications that can influence one another. oup.comnih.govresearchgate.netbohrium.com N4-acetylcytidine (ac4C) is an integral part of this network, and its interplay with other marks like N6-methyladenosine (m6A) and 5-methylcytosine (B146107) (m5C) is an active area of research. nih.gov While ac4C is less abundant than m6A on mRNA, both are involved in critical regulatory processes. embopress.org

In other contexts, the interplay appears more comparative than directly interactive. During cellular stress, for example, both ac4C and m6A have been implicated in the localization of mRNA to stress granules. embopress.org While some studies proposed that m6A facilitates this recruitment, ac4C has also been found to be enriched on transcripts localized to stress granules, suggesting it plays a role in regulating translation under stress conditions. embopress.org This indicates that different modifications may have convergent functions in specific cellular compartments or pathways.

| Epitranscriptomic Mark | Nature of Interplay with ac4C | Key Findings | References |

|---|---|---|---|

| N6-methyladenosine (m6A) | Regulatory Cross-Talk | NAT10-mediated ac4C modification regulates the stability of the m6A reader YTHDC1 mRNA, thereby influencing m6A-dependent processes. | nih.gov |

| N6-methyladenosine (m6A) | Functional Comparison | Both ac4C and m6A are associated with mRNAs localized to stress granules, suggesting convergent roles in stress response. | embopress.org |

| 5-methylcytosine (m5C) | Co-regulatory Potential | Both ac4C and m5C are among the key RNA modifications involved in regulating cellular processes like pre-mRNA processing and translation, though direct interplay is less characterized. | nih.gov |

Comparative Functional Effects with Unmodified Cytidine (B196190) and Other Nucleosides

The presence of an acetyl group on the N4 position of cytidine confers distinct properties to the RNA molecule compared to its unmodified counterpart. One of the most significant functional effects of ac4C is the enhancement of RNA stability. nih.gov The acetyl group can protect RNA from degradation by nucleases, thereby extending the half-life of the molecule. nih.gov This stabilizing influence has been observed in various RNA species, including mRNA, tRNA, and rRNA. nih.govresearchgate.net

Structurally, ac4C contributes to the thermal stability of RNA duplexes. Studies have shown that introducing ac4C into an RNA duplex results in a more stable structure, a feature that is particularly crucial for hyperthermophilic archaea that thrive at extremely high temperatures. weizmann.ac.il This increased stability is a key advantage over RNA containing only unmodified cytidine, which would be more prone to denaturation under such conditions. weizmann.ac.il

In the context of translation, ac4C plays a critical role in ensuring accuracy and efficiency. researchgate.net In tRNA, ac4C in the anticodon loop is crucial for correct codon recognition. nih.gov In mRNA, the modification has been shown to enhance translational efficiency and promote the stability of the transcript. researchgate.net However, when N4-acetylcytidine was incorporated into synthetic mRNAs, it was found to be compatible with translation but did not enhance protein production compared to unmodified cytidine-containing mRNAs. nih.gov This suggests that the functional impact of ac4C on translation may be context-dependent. The same study noted that while many investigations on synthetic mRNA have focused on modifications like 5-methylcytidine (B43896) (m5C), ac4C provides an alternative that can alter interactions with immunoregulatory proteins. nih.gov

| Property | RNA with N4-acetylcytidine (ac4C) | RNA with Unmodified Cytidine | References |

|---|---|---|---|

| Molecular Stability | Increased half-life; protected from nuclease degradation. | More susceptible to degradation by nucleases. | nih.gov |

| Structural Stability | Enhances the thermal stability of RNA duplexes. | Less stable, particularly at high temperatures. | weizmann.ac.il |

| Translational Fidelity | Promotes accurate codon recognition, particularly in tRNA. | Standard codon recognition. | nih.govresearchgate.net |

| Translational Efficiency | Enhances efficiency and stability of mRNA. In some synthetic contexts, it is compatible but does not increase protein output. | Standard translation efficiency. | researchgate.netnih.gov |

| Immune Interaction | Can disrupt the interaction of synthetic RNA with immunoregulatory proteins. | Standard interaction with pattern recognition receptors. | nih.gov |

Studies with Synthetic Nucleoside Analogs (e.g., N4-acyl-2′-deoxycytidine triphosphates for enzymatic synthesis of modified DNA)

The chemical tractability of the N4 position of cytidine has enabled the creation of synthetic nucleoside analogs for various biotechnological applications. A notable class of such analogs is N4-acyl-2′-deoxycytidine triphosphates (dCAcylTPs), which have been successfully used for the enzymatic synthesis of modified DNA. nih.govoup.comresearchgate.net

Research has demonstrated that a variety of DNA polymerases from families A and B can efficiently utilize dCAcylTPs as substrates for primer extension reactions. nih.govresearchgate.net A significant finding from these studies is the altered base-pairing properties of the modified nucleotide. In addition to the expected pairing with guanine (B1146940), N4-acylated cytosine exhibits a strong propensity to form a base pair with adenine. nih.govoup.comresearchgate.net This mispairing capability is a distinct feature compared to natural nucleosides.

Furthermore, enzymes like the proofreading phi29 DNA polymerase and the template-independent terminal deoxynucleotidyl transferase (TdT) can also incorporate these analogs. TdT, in particular, is capable of incorporating several hundred consecutive N4-acylated-deoxycytidine nucleotides onto the 3' end of a DNA strand. nih.govoup.com These novel modified DNAs have potential applications in specific DNA labeling, the selection of modified aptamers, and photoimmobilization techniques. vu.ltinnoget.com

In the realm of RNA, N4-acetylcytidine triphosphate (ac4CTP) has been used as a synthetic analog for the in vitro transcription of modified mRNA. nih.gov Studies have confirmed that ac4CTP is compatible with conventional T7 RNA polymerase-based transcription protocols, allowing for the complete substitution of cytidine with N4-acetylcytidine in synthetic mRNAs. nih.gov This opens up possibilities for producing therapeutic mRNAs with tailored properties, such as reduced immunogenicity. nih.gov

| Synthetic Analog | Enzyme(s) Used | Key Findings and Outcomes | Applications | References |

|---|---|---|---|---|

| N4-acyl-2′-deoxycytidine triphosphates (dCAcylTPs) | Taq, Klenow fragment, Bsm, KOD XL, phi29 DNA polymerases | Efficient incorporation into DNA. Modified cytosine base pairs with both guanine and adenine. | Specific labeling of DNA, selection of aptamers, photoimmobilization. | nih.govoup.comresearchgate.net |

| N4-acyl-2′-deoxycytidine triphosphates (dCAcylTPs) | Terminal deoxynucleotidyl transferase (TdT) | Successful template-independent incorporation of hundreds of consecutive modified nucleotides. | Generation of 3'-tailed modified DNA. | nih.govoup.com |

| N4-acetylcytidine triphosphate (ac4CTP) | T7 RNA polymerase | Compatible with conventional in vitro transcription protocols for complete substitution of CTP. | Synthesis of modified mRNA with potentially altered immunogenicity. | nih.gov |

Emerging Research Areas and Future Directions in N4 Acetylcytidine Biology

Elucidation of "Reader" and "Eraser" Proteins for N4-Acetylcytidine

The regulation of RNA modifications is often compared to the dynamic processes of histone and DNA modification, involving "writer," "reader," and "eraser" proteins. researchgate.netnih.gov "Writers" are enzymes that install the modification, "erasers" remove it, and "readers" are proteins that recognize the modification and mediate its downstream effects. researchgate.netnih.gov

In the context of N4-acetylcytidine, the "writer" enzyme is well-established as N-acetyltransferase 10 (NAT10). researchgate.netnih.gov NAT10 is the only known enzyme that catalyzes the formation of ac4C in eukaryotic RNA. researchgate.net Dysregulation of NAT10 has been linked to a number of diseases, including cancer and premature aging syndromes. biorxiv.org

While the "writer" of ac4C is known, the "reader" and "eraser" proteins are not as well-characterized. nih.gov The identification and characterization of these proteins is a major focus of current research. The discovery of ac4C "readers" will be crucial for understanding how this modification exerts its biological functions, such as regulating mRNA stability and translation. embopress.org Similarly, the identification of "eraser" enzymes would provide evidence for the reversibility of ac4C modification and its potential role in dynamic gene regulation.

| Regulatory Protein | Function | Example |

| Writer | Installs RNA modification | N-acetyltransferase 10 (NAT10) |